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Compound of Interest

(3-Chloro-4-methoxyphenyl)acetic
Compound Name: o
aci

Cat. No.: B085248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-methoxyphenylacetic acid. Due to the limited availability of a complete public dataset
for this specific compound, this guide also includes comparative data from structurally similar
molecules to aid in spectral interpretation. Detailed experimental protocols for the primary
spectroscopic techniques are provided to ensure reproducibility and methodological
understanding.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 3-Chloro-4-
methoxyphenylacetic acid and its close structural analog, 3-Chloro-4-hydroxyphenylacetic acid.
This comparative approach allows for a more informed analysis of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Chemical Shift (8)

Compound Technique Solvent

Ppm

~7.3 (d, 1H, Ar-H),
3-Chloro-4- ~7.1 (dd, 1H, Ar-H),
methoxyphenylacetic 1H NMR CDCls (Predicted) ~6.9 (d, 1H, Ar-H),
acid ~3.9 (s, 3H, OCH5),

~3.6 (s, 2H, CH2)

~177 (C=0), ~155 (C-
0), ~130 (C-Cl), ~129

13C NMR CDClIs (Predicted) (Ar-C), ~127 (Ar-C),
~112 (Ar-C), ~56
(OCHs), ~40 (CHz)

3-Chloro-4-
. 7.26 (s), 7.09 (s), 6.98
hydroxyphenylacetic 1H NMR CDCls
” (s), 3.56 (s)[1]
aci

11.0 (s), 10.0 (s), 7.23
1H NMR DMSO-ds (d), 7.02 (d), 6.92
(dd), 3.47 (s)[1]

Table 2: Infrared (IR) Spectroscopy Data

Compound Technique Key Absorptions (cm™?)
~3300-2500 (O-H, broad),
3-Chloro-4- ~1700 (C=0), ~1250 (C-O-C,

, , FTIR (Predicted)
methoxyphenylacetic acid

asymmetric), ~1025 (C-O-C,
symmetric), ~800-600 (C-Cl)

3-Chloro-4-

] ] FTIR (KBr Wafer)
hydroxyphenylacetic acid

Available through PubChem
(CID 118534)

Table 3: Mass Spectrometry (MS) Data
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Compound Technique Key Fragment lons (m/z)

M+ at 200/202 (due to 3>Cl/3’Cl
3-Chloro-4- ] isotopes), fragments
) ) MS (Predicted) ]
methoxyphenylacetic acid corresponding to loss of

COOH, CH2COOH, and OCHs

3-Chloro-4-
. GC-MS (El) 186 (M*), 141, 143, 77, 51[2]
hydroxyphenylacetic acid

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These
protocols are generalized for aromatic carboxylic acids and should be optimized for the specific
instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh 5-10 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCls) in a clean, dry vial.

Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to

remove any particulate matter.

Cap the NMR tube securely.

IH NMR Spectroscopy Protocol:

e Instrument: 400 MHz NMR Spectrometer
e Solvent: CDClz

e Temperature: 298 K
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Pulse Sequence: Standard single-pulse experiment

Spectral Width: -2 to 12 ppm

Number of Scans: 16-64

Relaxation Delay: 2 seconds

13C NMR Spectroscopy Protocol:

¢ Instrument: 100 MHz NMR Spectrometer

e Solvent: CDCIs

e Temperature: 298 K

e Pulse Sequence: Proton-decoupled pulse sequence

e Spectral Width: 0 to 200 ppm

o Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

o Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample in an
agate mortar and pestle.

e Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

e Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is
obtained.

e Place the powder mixture into a pellet-forming die.
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e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR
spectrometer.

FTIR Spectroscopy Protocol:

e Instrument: FTIR Spectrometer
e Mode: Transmission

e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16-32

e Background: A spectrum of a pure KBr pellet should be collected as the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization may be required for improved volatility):

o Prepare a stock solution of 3-Chloro-4-methoxyphenylacetic acid in a suitable solvent (e.qg.,
methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

o If derivatization is necessary, a common method for carboxylic acids is esterification (e.g.,
with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form
the more volatile methyl ester.

 Dilute the stock solution or the derivatized sample to the desired concentration for GC-MS
analysis.

GC-MS Protocol:

e Gas Chromatograph:
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[e]

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 pm film
thickness).

[e]

Injector Temperature: 250 °C

o

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp
to 280 °C at 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

e Mass Spectrometer:

o

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Range: m/z 40-500.

[e]

Source Temperature: 230 °C.

[e]

Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a synthesized or purified chemical compound like 3-Chloro-4-
methoxyphenylacetic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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